molecular formula C16H15ClO2 B7959706 Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate

Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate

Cat. No.: B7959706
M. Wt: 274.74 g/mol
InChI Key: PWKVGGRDVKDZMP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is an organic compound belonging to the class of aromatic esters. It features a complex molecular structure with a phenyl ring substituted with a chloro and a methyl group, and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 3-chloro-4-methylphenyl with a halogenated phenyl acetate under palladium catalysis. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or water.

  • Friedel-Crafts Acylation: This involves the acylation of 3-chloro-4-methylbenzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then esterified with methanol to produce the target compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are used to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride, resulting in the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring can be further substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Lewis acids like aluminum chloride, halogenating agents like bromine.

Major Products Formed:

  • Oxidation: 3-Chloro-4-methylbenzoic acid, 3-chloro-4-methylacetophenone.

  • Reduction: 3-Chloro-4-methylphenylmethanol.

  • Substitution: 3,5-Dichloro-4-methylphenyl acetate.

Scientific Research Applications

Chemistry: Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly in the development of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may donate electrons to neutralize free radicals.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Interaction with microbial cell membranes, leading to cell lysis.

  • Antioxidant Activity: Scavenging of free radicals, preventing oxidative stress.

Comparison with Similar Compounds

  • Methyl 2-[3-(4-methylphenyl)phenyl]acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

  • Methyl 2-[3-(3-chlorophenyl)phenyl]acetate: Different position of the chloro group on the phenyl ring, affecting its chemical properties.

  • Methyl 2-[3-(3,4-dichlorophenyl)phenyl]acetate: Additional chloro substituent, leading to increased reactivity and potential toxicity.

Uniqueness: Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is unique due to its specific substitution pattern, which influences its chemical behavior and applications. The presence of both chloro and methyl groups on the phenyl ring provides a balance of reactivity and stability, making it suitable for various scientific and industrial uses.

Properties

IUPAC Name

methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11-6-7-14(10-15(11)17)13-5-3-4-12(8-13)9-16(18)19-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKVGGRDVKDZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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